molecular formula C23H25N3O6 B15345080 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid CAS No. 54183-98-1

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

Cat. No.: B15345080
CAS No.: 54183-98-1
M. Wt: 439.5 g/mol
InChI Key: QDPYGYUAQMFDLT-WLHGVMLRSA-N
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Description

The compound 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid combines a substituted acetamide core with a dihydroisoquinolinone moiety and an (E)-but-2-enedioic acid counterion. This structure is designed to optimize pharmacological activity and physicochemical properties. The acetamide group facilitates hydrogen bonding, while the dihydroisoquinolinone provides a rigid heterocyclic framework for target interaction . The (E)-but-2-enedioic acid enhances solubility, a common strategy in salt formation for improved bioavailability .

Properties

CAS No.

54183-98-1

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H21N3O2.C4H4O4/c1-19(2)15-6-4-3-5-14(15)17(22-18(19)24)12-7-9-13(10-8-12)21-16(23)11-20;5-3(6)1-2-4(7)8/h3-10,17H,11,20H2,1-2H3,(H,21,23)(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QDPYGYUAQMFDLT-WLHGVMLRSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.

    Formation of the Amide Bond: The amide bond is formed by reacting the isoquinoline derivative with an appropriate acyl chloride or anhydride.

    Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the (E)-But-2-enedioic Acid Moiety: This can be achieved through a Wittig reaction or other olefination methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Features
Target Compound 4,4-dimethyl-3-oxo-dihydroisoquinolinyl phenyl, (E)-but-2-enedioate ~450 (estimated) 3 donors, 6 acceptors Rigid isoquinolinone core, acidic counterion
2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 4-methylpiperazinyl phenyl 248.32 2 donors, 4 acceptors Flexible piperazine ring, lower molecular weight
N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide 4-chloro-benzenesulfonyl phenyl 309.77 2 donors, 5 acceptors Sulfonamide group, higher polarity
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide 4-chlorophenyl thiazole ~281.75 (estimated) 2 donors, 4 acceptors Thiazole heterocycle, antimicrobial activity

Key Observations:

  • The (E)-but-2-enedioic acid salt likely improves aqueous solubility compared to neutral analogs like , which relies on a sulfonamide for polarity .

Biological Activity

The compound 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Key Properties

PropertyValue
Molecular Weight322.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives similar to this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

CompoundBacterial StrainMIC (µg/mL)
2-amino derivativePseudomonas aeruginosa0.05
2-amino derivativeBacillus sp.0.032

These results suggest that the compound possesses significant antibacterial activity comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that the compound may inhibit cancer cell proliferation. Specific assays demonstrated its effectiveness against various cancer cell lines, with notable results in:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A recent study published in PMC evaluated the efficacy of various derivatives against fungal strains such as Aspergillus niger and Fusarium solani. The tested compounds showed varying degrees of antifungal activity, with some derivatives exhibiting superior performance compared to established antifungals like caspofungin .
  • Anticancer Research : Another study focused on the anticancer properties of structurally related compounds. The findings revealed that modifications to the isoquinoline structure significantly influenced cytotoxicity against breast and cervical cancer cell lines .

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